6-Chloroisoquinolin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as quinolin-6-amines, has been reported in the literature. For instance, some novel 2-{(chloromethoxy)methyl}thio-N-substituted phenyl-[1,2,4]triazolo[1,5-a]quinolin-6-amines have been derived from 5-bromocoumarin .Molecular Structure Analysis
The molecular formula of 6-Chloroisoquinolin-3-amine is C9H7ClN2 . It has a benzene ring fused with a pyridine moiety, which is a characteristic of isoquinoline compounds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 178.62 g/mol . It is advised to store this compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Antitumor Activity
6-Chloroisoquinolin-3-amine has been explored in the context of antitumor activities. A study by Gao et al. (2015) synthesized a compound comprising two isoquinoline-3-carboxylic acids, which showed significant anti-tumor activity, suggesting the potential of isoquinolines in cancer treatment (Gao et al., 2015).
Cytotoxic Evaluation in Cancer Research
Kapadiya and Khunt (2018) explored the synthesis of novel purine-based compounds, including aryl amino-quinoline-purine, and evaluated their cytotoxicity against cancer cell lines. This indicates the relevance of quinoline derivatives in developing potential cancer therapies (Kapadiya & Khunt, 2018).
Antiviral Research
Savarino et al. (2003) reviewed the effects of chloroquine, a compound related to this compound, on viral infections. The study highlights the biochemical properties of chloroquine that might be applicable against several viral infections, suggesting the potential antiviral applications of similar compounds (Savarino et al., 2003).
Synthesis and Stereochemical Analysis
Research by Kharlamova et al. (2021) on the amination of dichloropyrimidine, dichloropyrazine, and dichloroisoquinoline with adamantane-containing amines provides insight into the synthesis and stereochemical aspects of compounds similar to this compound, which is relevant for developing new pharmaceuticals (Kharlamova et al., 2021).
Detection of Nerve Agents
Research by Cai, Li, and Song (2017) explored the development of chemosensors for detecting nerve agents using 6-aminoquinolines. This research indicates the potential of quinoline derivatives in the development of sensitive detection methods for hazardous substances (Cai, Li, & Song, 2017).
Analytical Applications in Metabolite Profiling
Boughton et al. (2011) discussed the use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate for the derivatization of primary and secondary amines, including amino acids and neurotransmitters, for liquid chromatography-mass spectrometry analysis. This highlights the utility of quinoline derivatives in analytical chemistry for profiling and quantifying a wide range of biological compounds (Boughton et al., 2011).
Safety and Hazards
The safety data sheet (SDS) for 6-Chloroisoquinolin-3-amine includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 6-Chloroisoquinolin-3-amine are currently unknown. This compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound
Mode of Action
The mode of action of this compound is not well-studied. As a derivative of isoquinoline, it may share some of the chemical properties and biological activities of its parent compound. Isoquinolines are known to interact with various enzymes and receptors in the body . .
Biochemical Pathways
Isoquinolines and their derivatives are known to be involved in various biochemical pathways, including those related to neurotransmission and inflammation . .
Biochemical Analysis
Biochemical Properties
It is known that isoquinoline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the isoquinoline derivative and the biomolecules involved.
Cellular Effects
Some isoquinoline derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 6-Chloroisoquinolin-3-amine is not well-defined. Isoquinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized
Properties
IUPAC Name |
6-chloroisoquinolin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUVOMZZYSNDSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695398 | |
Record name | 6-Chloroisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204701-64-3 | |
Record name | 6-Chloroisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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